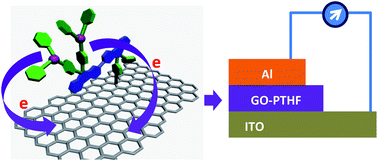A solution-processable polymer-grafted graphene oxide derivative for nonvolatile rewritable memory
Polymer Chemistry Pub Date: 2013-11-19 DOI: 10.1039/C3PY01503C
Abstract
A new conjugated polymer, poly{[9,9-di(triphenylamine) fluorene]-[9,9-dihexylfluorene]-[4,4′-(9H-fluorene-9,9-diyl) dibenzenamine]}(PTHF), was synthesized by the Suzuki coupling reaction and used to react with the graphene oxide (GO) containing surface-bonded acyl chloride moieties to give a solution-processable GO–PTHF. Covalent attachment of PTHF onto GO resulted in the partial fluorescence quenching of the parent polymer, suggesting energy and/or electron transfer between the excited singlet states of the PTHF moiety and the GO moiety. The absolute photoluminescence (PL) quantum yields (ΦPL) of the samples were changed from 0.59 for PTHF to 0.31 for GO–PTHF. A light-induced electron paramagnetic resonance (LEPR) technique was employed to study the photoinduced spins in the conjugated GO–PTHF. Upon irradiation with a 432 nm laser, both the polaron signals of the polymer chain at g = 2.1132, 2.0665 and 2.0197, and the signals of radical anions on GO at g// = 1.9726 and g⊥ = 1.9747 were kept unchanged, while the signal at g = 2.0002 almost completely disappeared due to a typical photoinduced selective quenching of the triplet state or a photoinduced spin polarization transfer process acting with a radical–triplet pair mechanism. A memory device based on GO–PTHF, in which the GO–PTHF film was sandwiched between the indium–tin oxide and Al electrodes, can be switched to the ON state under a negative electrical sweep, and can also be reset to the initial OFF state by a reverse (positive) electrical sweep.


Recommended Literature
- [1] High magnetization FeCo nanoparticles for magnetorheological fluids with enhanced response†
- [2] Front cover
- [3] Design and synthesis of a bivalent probe targeting the putative mu opioid receptor and chemokine receptor CXCR4 heterodimer†
- [4] High-capacity polysulfide–polyiodide nonaqueous redox flow batteries with a ceramic membrane†
- [5] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†
- [6] Stabilizing hydrogen-mediated sextuple bonds by quintuple superatomic bonding and a bond†
- [7] Institute of Chemistry of Great Britain and Ireland
- [8] Microscale pH inhomogeneity in frozen NaCl solutions†
- [9] A resource efficient design strategy to optimise the temperature coefficient of capacitance of BaTiO3-based ceramics using finite element modelling
- [10] Dimeric binding of plant alkaloid ellipticine to human serum proteins†










